4-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid
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Overview
Description
4-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid is a complex organic compound featuring a thiazole ring, a hydroxybenzoic acid moiety, and a dimethylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dimethylphenylamine with a suitable thioamide under acidic conditions.
Coupling Reaction: The thiazole derivative is then coupled with 2-hydroxybenzoic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole derivatives.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets, such as enzymes or receptors, are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxybenzoic acid moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Hydroxybenzoic Acid Derivatives: Compounds like salicylic acid have similar structural features and are known for their anti-inflammatory and antimicrobial properties.
Uniqueness
4-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid is unique due to the combination of the thiazole ring, dimethylphenyl group, and hydroxybenzoic acid moiety. This unique structure may result in distinct biological activities and applications compared to other similar compounds.
Properties
Molecular Formula |
C18H16N2O3S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C18H16N2O3S/c1-10-3-4-11(2)14(7-10)15-9-24-18(20-15)19-12-5-6-13(17(22)23)16(21)8-12/h3-9,21H,1-2H3,(H,19,20)(H,22,23) |
InChI Key |
XWNBZXZSRUCGNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=CC(=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
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